molecular formula C12H17NO B1377854 1-(3-Aminophenyl)-4-methylpentan-3-one CAS No. 1375989-82-4

1-(3-Aminophenyl)-4-methylpentan-3-one

Cat. No.: B1377854
CAS No.: 1375989-82-4
M. Wt: 191.27 g/mol
InChI Key: RZZMZINUYLJDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-4-methylpentan-3-one is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives demonstrate their potential in material science and organic chemistry. These compounds, characterized using spectroscopic techniques and quantum chemical insights, exhibit properties relevant for nonlinear optical applications, molecular stability analysis, and charge transfer studies. This research highlights the compound's versatility in the synthesis of materials with specific electronic and photophysical properties (M. Khalid et al., 2020).

Anticancer Potential

In medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes have shown promise as anticancer drugs. The structural characterization and in vitro cytotoxicity studies of these complexes against various human tumor cell lines provide insights into their therapeutic potential. This study underscores the importance of structural design in developing new anticancer agents (T. S. Basu Baul et al., 2009).

Biofuel Production

The engineering of microorganisms for the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, illustrates the application of these compounds in sustainable energy. Through metabolic engineering, these isomers have been identified as potential biofuels, showcasing the role of chemical compounds in addressing energy sustainability challenges (A. Cann & J. Liao, 2009).

Monoamine Uptake Inhibitors

Research into monoamine uptake mechanisms has led to the development of 2-aminopentanophenones as selective inhibitors, with implications for treating cocaine abuse. This highlights the compound's significance in neuroscience and pharmacology, contributing to the understanding and development of treatments for substance abuse disorders (P. Meltzer et al., 2006).

Chemical Synthesis

The synthesis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol provides another example of the compound's application in chemical synthesis. This research details the process of obtaining the compound through a series of reactions, demonstrating its utility in organic chemistry (Fang Ling, 2011).

Properties

IUPAC Name

1-(3-aminophenyl)-4-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)12(14)7-6-10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZMZINUYLJDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.